Chlorodysinosin A
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Overview
Description
Chlorodysinosin A is a marine sponge metabolite belonging to the aeruginosin family of natural products. It is known for its potent inhibitory activity against serine proteases such as thrombin, factor VIIa, and factor Xa, which are critical enzymes in the process leading to platelet aggregation and fibrin mesh formation in humans .
Preparation Methods
The first enantiocontrolled total synthesis of chlorodysinosin A was achieved by Stephen Hanessian and his team. The structure and absolute configuration of this compound are identical to those of dysinosin A, except for the presence of a novel 2S,3R-3-chloroleucine residue . The synthetic route involves a concise stereocontrolled synthesis of the new chlorine-containing amino acid fragment. An X-ray cocrystal structure of synthetic this compound with the enzyme thrombin confirms the structure and configuration assignment achieved through total synthesis .
Chemical Reactions Analysis
Chlorodysinosin A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the chlorine atom in the 3-chloroleucine residue can lead to the formation of different derivatives with varying biological activities .
Scientific Research Applications
Chlorodysinosin A has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable model compound for studying the synthesis and structural confirmation of complex natural products. In biology and medicine, this compound is used as a potent inhibitor of serine proteases, making it a valuable tool for studying the mechanisms of blood coagulation and platelet aggregation. Additionally, its inhibitory activity against thrombin, factor VIIa, and factor Xa makes it a potential therapeutic agent for the treatment of thrombotic disorders .
Mechanism of Action
Chlorodysinosin A exerts its effects by inhibiting the activity of serine proteases such as thrombin, factor VIIa, and factor Xa. These enzymes play crucial roles in the process of blood coagulation and platelet aggregation. The inhibition of these enzymes by this compound prevents the formation of fibrin mesh and platelet aggregation, thereby reducing the risk of thrombotic events .
Comparison with Similar Compounds
Chlorodysinosin A is unique among the aeruginosin family of natural products due to the presence of the 2S,3R-3-chloroleucine residue. This structural feature distinguishes it from other similar compounds such as dysinosin A, which lacks the chlorine atom. The presence of the chlorine atom in this compound enhances its inhibitory activity against serine proteases, making it the most potent inhibitor within the aeruginosin family .
Similar compounds include:
- Dysinosin A
- Oscillarin
- Aeruginosin 98-A
These compounds share structural similarities with this compound but differ in their specific amino acid residues and inhibitory activities .
Properties
Molecular Formula |
C26H43ClN6O10S |
---|---|
Molecular Weight |
667.2 g/mol |
IUPAC Name |
[(2R)-3-[[(2S,3R)-1-[(2S,3aR,5S,6S,7aS)-2-[2-[1-(diaminomethylidene)-2,5-dihydropyrrol-1-ium-3-yl]ethylcarbamoyl]-5,6-dihydroxy-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-3-chloro-4-methyl-1-oxopentan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate |
InChI |
InChI=1S/C26H43ClN6O10S/c1-13(2)21(27)22(31-24(37)20(42-3)12-43-44(39,40)41)25(38)33-16-10-19(35)18(34)9-15(16)8-17(33)23(36)30-6-4-14-5-7-32(11-14)26(28)29/h5,13,15-22,34-35H,4,6-12H2,1-3H3,(H6,28,29,30,31,36,37,39,40,41)/t15-,16+,17+,18+,19+,20-,21-,22-/m1/s1 |
InChI Key |
DLWZHBAKINZMIF-WNZJUFNWSA-N |
Isomeric SMILES |
CC(C)[C@H]([C@H](C(=O)N1[C@H]2C[C@@H]([C@H](C[C@H]2C[C@H]1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)[C@@H](COS(=O)(=O)[O-])OC)Cl |
Canonical SMILES |
CC(C)C(C(C(=O)N1C2CC(C(CC2CC1C(=O)NCCC3=CC[N+](=C(N)N)C3)O)O)NC(=O)C(COS(=O)(=O)[O-])OC)Cl |
Synonyms |
chlorodysinosin A |
Origin of Product |
United States |
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